trans-3-Methoxycyclohexanamine;hydrochloride

Description

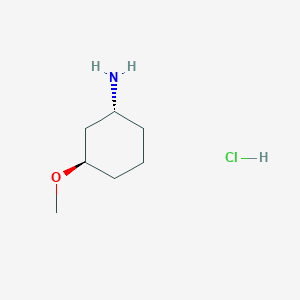

trans-3-Methoxycyclohexanamine hydrochloride (CAS 89854-97-7) is a cyclohexane derivative with a methoxy (-OCH₃) group at the 3-position and an amine (-NH₂) group, forming a hydrochloride salt. Its molecular formula is C₇H₁₆ClNO (molecular weight: 165.45 g/mol), and its structure features a trans-configuration, where the methoxy and amine groups occupy opposite equatorial positions on the cyclohexane ring . This stereochemistry reduces steric hindrance and may enhance solubility in polar solvents. The compound is used in pharmaceutical research, particularly in studies requiring chiral amines or intermediates for bioactive molecules.

Properties

Molecular Formula |

C7H16ClNO |

|---|---|

Molecular Weight |

165.66 g/mol |

IUPAC Name |

(1R,3R)-3-methoxycyclohexan-1-amine;hydrochloride |

InChI |

InChI=1S/C7H15NO.ClH/c1-9-7-4-2-3-6(8)5-7;/h6-7H,2-5,8H2,1H3;1H/t6-,7-;/m1./s1 |

InChI Key |

VUHNATIEYBXEGU-ZJLYAJKPSA-N |

Isomeric SMILES |

CO[C@@H]1CCC[C@H](C1)N.Cl |

Canonical SMILES |

COC1CCCC(C1)N.Cl |

Origin of Product |

United States |

Preparation Methods

Key Steps

Condensation of 1,3-Cyclohexanedione with Amines :

Reduction with Sodium in THF-Isopropyl Alcohol :

- Conditions : Sodium metal in a THF/isopropyl alcohol mixture at room temperature.

- Outcome : Reduction yields diastereomeric 3-aminocyclohexanols. For trans-3-methoxycyclohexanamine, the methoxy group must be introduced prior to reduction or via post-synthetic modification.

Stereochemical Control

The reduction step produces cis- and trans-diastereomers due to the planar transition state. Column chromatography separates cis- and trans-3-aminocyclohexanols, with cis-isomers predominant in some cases. For trans-3-methoxycyclohexanamine, the methoxy group’s position is critical; its introduction may require prior functionalization or stereoselective synthesis.

Catalytic Hydrogenation and Amination

This approach, inspired by industrial protocols for cyclohexylamine synthesis, combines hydrogenation and amination steps.

Process Overview

Hydrogenation of Guaiacol Derivatives :

Amination with Ammonia :

Stereochemical Challenges

The trans-configuration is less common due to steric hindrance in cyclohexane rings. Hydrogenation may favor cis-products unless specific catalysts or reaction conditions are employed. For trans-3-methoxycyclohexanamine, kinetic resolution or chiral catalysts could improve selectivity.

Stereoselective Synthesis via Asymmetric Catalysis

Asymmetric catalysis offers precise control over stereochemistry, as demonstrated in hydroamination reactions.

Example Protocol

Lanthanide-Catalyzed Hydroamination :

Titanium-Mediated Hydroamination :

| Catalyst System | Substrate | Selectivity (anti:Markovnikov) | Reference |

|---|---|---|---|

| Cp'₂LnCH(SiMe₃)₂ (Ln = La, Lu) | Terminal alkynes | 63:1 – 99:1 | |

| [Cp₂TiMe₂] | Cyclohexene derivatives | Moderate (up to 11:1) |

Post-Synthetic Methoxylation

Introducing the methoxy group after amination is another viable strategy, though less common due to steric challenges.

Methodology

Nucleophilic Substitution :

- Reagent : Methyl iodide or dimethyl sulfate.

- Conditions : Basic conditions (e.g., NaH/THF).

- Limitation : Steric hindrance at the 3-position may reduce reactivity.

Electrophilic Methoxylation :

- Reagent : Methyl triflate or methyl chloroformate.

- Catalyst : Lewis acids (e.g., BF₃).

Industrial-Scale Optimization

Large-scale synthesis requires cost-effective catalysts and safe reaction conditions.

Key Considerations

- Catalyst Recycling : Rhodium catalysts (e.g., Rh/C) can be reused up to 7 times in hydrogenation steps.

- Exothermic Reactions : Acid quenching (e.g., HCl) must be controlled to prevent runaway reactions.

| Factor | Optimized Parameter | Impact | Reference |

|---|---|---|---|

| Catalyst cost | Rh/C (0.2% loading) | Reduces production expenses | |

| Reaction temperature | 80°C (hydrogenation) | Balances activity and selectivity |

Mechanistic Insights

The reduction of β-enaminoketones proceeds via a radical pathway, while hydrogenation involves adsorption of H₂ onto catalyst surfaces.

Radical Pathway (Sodium Reduction)

- Electron Transfer : Sodium donates electrons to the β-enaminoketone.

- Radical Formation : Intermediate radicals undergo protonation and recombination.

- Stereochemical Outcome : Trans-products form via less hindered transition states.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| β-Enaminoketone reduction | High diastereoselectivity | Requires separation of stereoisomers | 75–77% |

| Catalytic hydrogenation | Scalable for industrial use | Limited trans-selectivity | 85–93% |

| Asymmetric hydroamination | Precise stereochemical control | Expensive catalysts | 50–98% |

Chemical Reactions Analysis

Types of Reactions: trans-3-Methoxycyclohexanamine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or ketones.

Reduction: The amine group can be reduced to form secondary or tertiary amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed.

Major Products:

Oxidation: Formation of methoxycyclohexanone or methoxycyclohexanol.

Reduction: Formation of N-methyl or N-ethyl derivatives.

Substitution: Formation of substituted cyclohexanamines.

Scientific Research Applications

trans-3-Methoxycyclohexanamine;hydrochloride has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of trans-3-Methoxycyclohexanamine;hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: It may interact with receptors or enzymes in biological systems.

Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions

Comparison with Similar Compounds

Table 1: Key Attributes of trans-3-Methoxycyclohexanamine Hydrochloride and Related Compounds

Structural and Functional Differences

Substituent Position and Type trans-3-Methoxycyclohexanamine HCl vs. 3-Methoxyaniline HCl: An aromatic analogue with a planar ring system, differing in electronic properties and reactivity due to conjugation between the methoxy and amine groups .

Stereochemistry

Molecular Weight and Polarity Trends

- Lower Molecular Weight Compounds (e.g., Methoxyamine HCl at 83.51 g/mol) are simpler and more volatile, suitable for gas-phase reactions or small-molecule synthesis .

- Higher Molecular Weight Cyclohexanamines (e.g., trans-3-Methoxycyclohexanamine HCl at 165.45 g/mol) are bulkier, favoring applications in solid-phase synthesis or as chiral auxiliaries .

Research Findings and Data Gaps

- Stereochemical Impact : Studies on 4-methylcyclohexanamine HCl isomers suggest trans-configurations improve bioavailability due to reduced steric hindrance, a trend likely applicable to methoxy-substituted analogues .

- Polarity and Solubility : Methoxy groups enhance polarity compared to methyl groups, but experimental solubility data for trans-3-Methoxycyclohexanamine HCl are lacking in the provided evidence.

- Biological Activity: Bicyclic hydrochlorides () show promise in neurological applications, though their mechanisms differ significantly from monocyclic amines .

Biological Activity

trans-3-Methoxycyclohexanamine;hydrochloride is a compound of significant interest in pharmacological research due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

This compound features a methoxy group (-OCH₃) and an amino group (-NH₂) attached to the third carbon of a cyclohexane ring in a trans configuration. This structural arrangement enhances its lipophilicity, facilitating membrane permeability and interaction with various biological targets, such as enzymes and receptors.

Molecular Formula: C₇H₁₅ClN₂O

Molecular Weight: 162.66 g/mol

CAS Number: 1068185-05-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Receptor Binding: The methoxy group enhances lipophilicity, allowing the compound to cross cell membranes effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity.

- Enzyme Modulation: Research indicates that this compound may act as a modulator of enzyme activity, impacting various biochemical pathways critical for cellular functions.

Pharmacological Applications

- Cytotoxicity: Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain tumor cell lines, although further research is needed to elucidate these effects fully.

- Antimicrobial Activity: The compound has shown potential in inhibiting the growth of specific bacterial strains, which could have implications for developing new antimicrobial agents.

- Neuroprotective Effects: There is emerging evidence that this compound may possess neuroprotective properties, warranting further investigation into its use in neurodegenerative disease models.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| trans-4-Methoxycyclohexanamine | Methoxy group on the fourth carbon | Different stereochemistry affects reactivity |

| cis-3-Methoxycyclohexanamine | cis configuration | Potentially different biological activity |

| 3-Methoxycyclohexanol | Lacks amino group | No amine functionality |

The trans configuration of trans-3-Methoxycyclohexanamine significantly influences its chemical reactivity and biological activity compared to its analogs. This distinction makes it particularly valuable in asymmetric synthesis and pharmacological studies.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Study on Cytotoxicity:

- Antimicrobial Research:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.